Sulphosuccinic acid, sodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

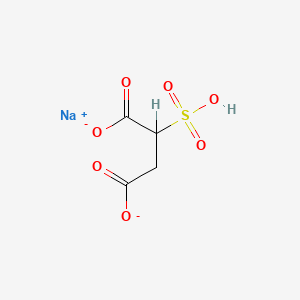

Sulphosuccinic acid, sodium salt, also known as sodium sulfosuccinate, is an inorganic compound with the chemical formula C4H7NaO7S. It appears as a white crystalline powder that is soluble in water. This compound is primarily used in industrial applications as a dyeing aid, enhancing color fastness and uniform dyeing. It also serves as a component in surfactants, such as detergents, dye dispersants, and emulsifiers .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Sulphosuccinic acid, sodium salt, is typically synthesized by reacting maleic anhydride with sodium bisulfite. The reaction is carried out at a temperature range of 70-90°C. The maleic anhydride is preheated, and then a solution of sodium bisulfite is slowly added to the system. The reaction mixture is stirred for 2-10 hours at the same temperature range to obtain the sodium sulfosuccinate solution .

Industrial Production Methods

For industrial production, the process involves the same basic reaction but on a larger scale. The raw materials used are maleic anhydride and sodium bisulfite. The reaction is conducted in large reactors with precise control over temperature and stirring to ensure high conversion rates and product quality. The final product is crystallized and purified to obtain the desired compound .

Análisis De Reacciones Químicas

Ester Linkage Cleavage

The compound undergoes hydrolysis under acidic, alkaline, or enzymatic conditions due to its two ester bonds. Key findings include:

-

Products : Hydrolysis yields 2-ethylhexanol and sulfosuccinic acid as primary products .

-

Conditions :

-

Kinetics : Hydrolysis rates increase with temperature, with complete degradation observed in aqueous solutions at 80°C over 24 hours .

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Acidic Hydrolysis | pH 2–4, 25–80°C | 2-Ethylhexanol, Sulfosuccinic Acid | |

| Enzymatic Hydrolysis | pH 7.4, 37°C | Same as above |

Pyrolytic Breakdown

At elevated temperatures (>200°C), the compound decomposes into hazardous byproducts:

-

Products : Sulfur oxides (SOₓ), carbon monoxide (CO), and carbon dioxide (CO₂) .

-

Industrial Relevance : Thermal instability necessitates controlled storage conditions (<25°C) to prevent degradation .

Industrial Production

The sodium salt is synthesized via two primary routes:

-

Classic Method :

-

Innovative Method (Patent WO2018158334A1) :

| Method | Reactants | Key Feature | Reference |

|---|---|---|---|

| Classic | Maleic anhydride, NaHSO₃ | Metal cation residues | |

| Patent | Fumaric acid, SO₂ | Metal-free product |

Surfactant Behavior

As an anionic surfactant, the compound interacts with cationic agents (e.g., quaternary ammonium salts), forming insoluble complexes . This limits its compatibility in mixed-surfactant systems.

Aqueous Stability

-

Half-Life : 10–30 days in neutral water (25°C), decreasing to <5 days in acidic environments (pH 3) .

-

Ecotoxicity : Hydrolysis products (2-ethylhexanol) show moderate aquatic toxicity (LC₅₀: 10–100 mg/L for fish) .

Sulfonate Group

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Dioctyl sodium sulfosuccinate is an anionic surfactant characterized by its ability to reduce surface tension, making it effective in various applications. Its chemical structure includes a sulfosuccinate core, which enhances its solubility in water and organic solvents. The compound is typically found as a white waxy solid and is soluble in many solvents.

Industrial Applications

-

Wetting Agents

- DOSS is widely used as a wetting agent due to its excellent surface-active properties. It improves the wetting of surfaces in agricultural sprays, paints, and inks, facilitating better dispersion and adhesion.

-

Emulsifiers

- In the food industry, DOSS acts as an emulsifier, stabilizing mixtures of oil and water. It is used in products like salad dressings and sauces to maintain texture and consistency.

-

Pharmaceuticals

- DOSS serves as an excipient in drug formulations, enhancing the solubility of poorly soluble active pharmaceutical ingredients (APIs). It is also employed in laxatives for its ability to soften stool by increasing water absorption.

-

Cosmetics

- In cosmetic formulations, DOSS functions as a surfactant that helps to solubilize oils and other ingredients, improving the stability of creams and lotions.

-

Cleaning Products

- DOSS is utilized in industrial cleaning solutions for its ability to penetrate and remove dirt and grease effectively. It is also found in household cleaners and detergents.

Agricultural Applications

Dioctyl sodium sulfosuccinate is used as an adjuvant in agrochemical formulations, enhancing the efficacy of pesticides by improving their spreadability and absorption on plant surfaces. This leads to better pest control with lower chemical usage.

Research Applications

-

Electrophoresis

- DOSS has been employed in electrophoresis for the detection of natural and synthetic estrogens, highlighting its utility in biochemical research.

- Polymer Science

-

Microemulsion Systems

- DOSS can form microemulsions with various solvents, making it valuable for drug delivery systems where controlled release is essential.

Toxicological Insights

Safety assessments indicate that dioctyl sodium sulfosuccinate exhibits low toxicity when used according to recommended guidelines. Studies have shown no significant adverse effects at typical exposure levels . The compound has been deemed safe for use in cosmetics and pharmaceuticals when formulated to be non-irritating .

Table 1: Summary of Applications

| Application Area | Specific Uses |

|---|---|

| Industrial Cleaning | Detergents, industrial cleaners |

| Food Industry | Emulsifier in sauces, salad dressings |

| Pharmaceuticals | Laxatives, solubilizing agent for APIs |

| Cosmetics | Surfactant in creams and lotions |

| Agriculture | Adjuvant for pesticides |

| Research | Electrophoresis, polymer doping |

Table 2: Toxicity Data Overview

| Study Type | Organism | Dose (mg/kg) | Observations |

|---|---|---|---|

| Oral Toxicity | Rats | 10 | No significant toxicity observed |

| Dermal Toxicity | Rabbits | 4 | Safe with no adverse effects |

| Long-term Exposure | Dogs | 30 | No adverse effects on health parameters |

Case Studies

- Agricultural Efficacy Study : A field trial demonstrated that crops treated with pesticide formulations containing DOSS showed a 20% increase in pest control effectiveness compared to those without the surfactant.

- Pharmaceutical Formulation : In a clinical study assessing a new laxative formulation containing DOSS, patients reported improved stool consistency with minimal side effects compared to traditional treatments.

Mecanismo De Acción

The precise mechanism of action of sulphosuccinic acid, sodium salt, is not fully understood. it is believed to act as a chelator, binding to specific enzymes and proteins and inhibiting their activity. This chelation process can alter the structure and function of the target molecules, leading to various effects depending on the application .

Comparación Con Compuestos Similares

Similar Compounds

- Sulphosuccinic acid, alkyl (C4-C20) or diesters, sodium salts

- Sulphosuccinic acid monoalkyl polyethyleneglycol esters, sodium salts

- Alkyl sulfonates

Uniqueness

Sulphosuccinic acid, sodium salt, is unique due to its combination of properties, including high solubility in water, excellent surfactant properties, and its ability to act as a chelator. These characteristics make it highly versatile and suitable for a wide range of applications, from industrial to pharmaceutical uses .

Actividad Biológica

Sulphosuccinic acid, sodium salt (also known as sodium sulfosuccinate), is a compound widely recognized for its surfactant properties and applications in various fields, including pharmaceuticals, cosmetics, and agriculture. This article explores the biological activity of this compound, focusing on its mechanisms of action, safety assessments, and relevant case studies.

This compound is a sulfonated diester derived from succinic acid. Its chemical structure can be represented as:

This compound is known for its ability to act as a surfactant, which lowers the surface tension of liquids and facilitates the emulsification of oils and water.

Mechanisms of Biological Activity

1. Surfactant Properties:

The primary biological activity of sodium sulfosuccinate stems from its surfactant properties. It reduces surface tension in biological fluids, which enhances the absorption of lipids and other compounds. This characteristic is particularly beneficial in formulations aimed at improving drug delivery and enhancing skin permeability .

2. Biodegradability:

Research indicates that sodium sulfosuccinate is biodegradable, making it an environmentally friendly option compared to other synthetic surfactants. Its breakdown products are generally non-toxic, contributing to its safety profile in various applications .

Safety Assessments

The safety of sodium sulfosuccinate has been evaluated in several studies:

- Skin Irritation Studies: In a study involving rabbits, sodium sulfosuccinate was found to cause significant skin irritation with scores indicating strong irritation potential. The primary irritation score reached 3.83 out of 4 when applied under occlusive conditions .

- Toxicokinetics: A study administered varying doses of sodium sulfosuccinate to rats. The results indicated that the compound was rapidly excreted, primarily through feces (66%) and urine (25-35%), with no significant accumulation in tissues .

- Repeated Dose Toxicity: In chronic toxicity studies, no adverse effects were observed at lower doses (≤1250 mg/kg bw) over extended periods. However, higher concentrations (≥1.5%) resulted in decreased body weight gains and increased mortality rates .

Case Studies

1. Cosmetic Applications:

A safety assessment conducted by the Cosmetic Ingredient Review (CIR) highlighted the efficacy of sodium sulfosuccinate as an emulsifier in cosmetic formulations. The panel concluded that it is safe for use within established concentration limits .

2. Pharmaceutical Formulations:

Sodium sulfosuccinate has been utilized in drug formulations due to its ability to enhance solubility and bioavailability. For instance, it has been included in formulations aimed at improving the oral bioavailability of poorly soluble drugs by acting as a solubilizing agent .

Data Table: Summary of Biological Activities and Safety Assessments

| Study Type | Findings |

|---|---|

| Skin Irritation | Primary irritation score: 3.83/4; significant irritation observed |

| Toxicokinetics | Rapid excretion: 66% feces, 25-35% urine; minimal tissue accumulation |

| Repeated Dose Toxicity | NOAEL: 730 mg/kg bw/day; adverse effects at higher doses |

| Cosmetic Safety Assessment | Safe for use in cosmetics; effective emulsifier |

| Pharmaceutical Efficacy | Enhances solubility and bioavailability of poorly soluble drugs |

Propiedades

Número CAS |

20526-58-3 |

|---|---|

Fórmula molecular |

C4H5NaO7S |

Peso molecular |

220.14 g/mol |

Nombre IUPAC |

sodium;1,4-dihydroxy-1,4-dioxobutane-2-sulfonate |

InChI |

InChI=1S/C4H6O7S.Na/c5-3(6)1-2(4(7)8)12(9,10)11;/h2H,1H2,(H,5,6)(H,7,8)(H,9,10,11);/q;+1/p-1 |

Clave InChI |

WQQPDTLGLVLNOH-UHFFFAOYSA-M |

SMILES |

C(C(C(=O)[O-])S(=O)(=O)O)C(=O)[O-].[Na+] |

SMILES canónico |

C(C(C(=O)O)S(=O)(=O)[O-])C(=O)O.[Na+] |

Key on ui other cas no. |

20526-58-3 |

Descripción física |

Liquid |

Pictogramas |

Irritant |

Números CAS relacionados |

29454-16-8 (Parent) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.